Boc-Phe-(R)-Phe-OH
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Overview
Description
Boc-Phe-®-Phe-OH, also known as N-tert-butoxycarbonyl-L-phenylalanine-L-phenylalanine, is a dipeptide compound. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of the first phenylalanine residue. This compound is widely used in peptide synthesis due to its stability and ease of handling.
Mechanism of Action
Target of Action
Boc-Phe-®-Phe-OH, a derivative of the Boc-protected amino acid family, primarily targets formyl peptide receptors (FPRs) . FPRs are G protein-coupled receptors implicated in the regulation of innate immune responses, inflammation, tissue repair, and angiogenesis .
Mode of Action
Boc-Phe-®-Phe-OH interacts with its targets, the FPRs, and inhibits their activity . It acts as an antagonist, blocking the receptors and preventing their normal function . This compound may also exert a direct inhibitory effect on the angiogenic activity of vascular endothelial growth factor-A (VEGF-A) .
Biochemical Pathways
The compound’s interaction with FPRs affects several biochemical pathways. It inhibits the angiogenic activity of heparin-binding VEGF-A 165, preventing the binding of VEGF-A 165 to tyrosine kinase receptor VEGFR2, its phosphorylation, and downstream signaling . Additionally, it inhibits the interaction of a variety of heparin-binding angiogenic growth factors with heparin, including fibroblast growth factor 2 (FGF2) .
Pharmacokinetics
The boc group is known for its stability towards most nucleophiles and bases This suggests that Boc-Phe-®-Phe-OH could have good bioavailability and stability in the body
Result of Action
The inhibition of FPRs and angiogenic growth factors by Boc-Phe-®-Phe-OH leads to a suppression of the angiogenic potential of cells . This means it can potentially reduce the formation of new blood vessels, which is a key process in wound healing, tissue regeneration, and the growth of tumors .
Action Environment
The action of Boc-Phe-®-Phe-OH can be influenced by various environmental factors. For instance, the presence of other molecules that can bind to the same receptors or growth factors can affect its efficacy . The pH and temperature of the environment could also potentially affect the stability and activity of the compound
Biochemical Analysis
Biochemical Properties
Boc-Phe-®-Phe-OH has been found to interact with various enzymes and proteins. For instance, it has been shown to have activity against the synthetic substrates of trypsin, a serine protease . The nature of these interactions is primarily through the formation of hydrogen bonds and electrostatic interactions .
Cellular Effects
Boc-Phe-®-Phe-OH has been found to influence cell function. It has been shown to inhibit the angiogenic activity of heparin-binding growth factors such as VEGF-A and FGF2 . This suggests that Boc-Phe-®-Phe-OH may impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Boc-Phe-®-Phe-OH exerts its effects at the molecular level through various mechanisms. It is suggested to interact with the heparin-binding domain of VEGF-A, competing for heparin interaction and preventing the binding of VEGF-A to its receptor, thus inhibiting downstream signaling .
Temporal Effects in Laboratory Settings
It has been shown that Boc-Phe-®-Phe-OH can inhibit the angiogenic activity of heparin-binding growth factors .
Metabolic Pathways
As a dipeptide, it is likely to be involved in protein metabolism and could potentially interact with enzymes or cofactors involved in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe-®-Phe-OH typically involves the coupling of Boc-protected phenylalanine with another phenylalanine residue. The reaction is often carried out using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCCI) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). The reaction is usually performed in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods: In industrial settings, the production of Boc-Phe-®-Phe-OH may involve the use of automated peptide synthesizers. These machines can efficiently couple amino acids in a stepwise manner, ensuring high yields and purity. The process involves repeated cycles of deprotection, coupling, and washing to build the desired peptide sequence .
Chemical Reactions Analysis
Types of Reactions: Boc-Phe-®-Phe-OH can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Coupling Reactions: It can be coupled with other amino acids or peptides to form longer peptide chains.
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc group removal.
Coupling: N,N’-dicyclohexylcarbodiimide (DCCI) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Deprotection: Removal of the Boc group yields the free amine form of the dipeptide.
Coupling: Formation of longer peptide chains.
Hydrolysis: Constituent amino acids, phenylalanine.
Scientific Research Applications
Boc-Phe-®-Phe-OH has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: It serves as a precursor in the development of peptide-based drugs and drug delivery systems.
Biomaterials: The compound is used in the design of self-assembling dipeptides for the development of nanotubes and hydrogels, which have applications in drug delivery, regenerative medicine, and bioelectronics
Protein Chemistry: It is used in protein labeling and modification studies to investigate protein-protein interactions and protein function.
Comparison with Similar Compounds
Boc-Phe-Leu-OH: Another Boc-protected dipeptide with leucine instead of phenylalanine.
Boc-Phe-Val-OH: A similar compound with valine replacing the second phenylalanine residue.
Boc-Phe-Ala-OH: A dipeptide with alanine as the second amino acid
Uniqueness: Boc-Phe-®-Phe-OH is unique due to the presence of two phenylalanine residues, which can impart specific structural and functional properties to the peptides synthesized from it. The phenylalanine residues contribute to hydrophobic interactions and aromatic stacking, which can influence the folding and stability of the resulting peptides .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4/c1-23(2,3)29-22(28)25-19(14-17-10-6-4-7-11-17)16-24-20(21(26)27)15-18-12-8-5-9-13-18/h4-13,19-20,24H,14-16H2,1-3H3,(H,25,28)(H,26,27)/t19-,20-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSUKFSKSHVDST-PMACEKPBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CNC(CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN[C@@H](CC2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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